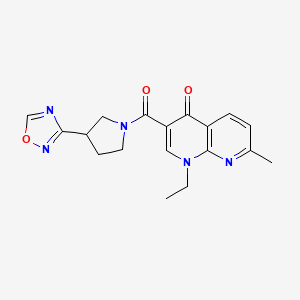

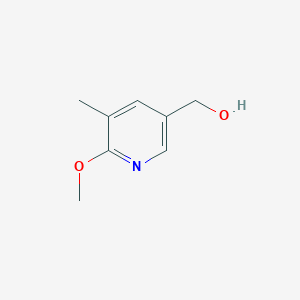

![molecular formula C24H30Cl2N4O4S2 B2537295 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride CAS No. 1322192-83-5](/img/structure/B2537295.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry . They are key structural compounds for many products that are characterized by a variety of biological properties .

Synthesis Analysis

An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate to produce benzo[d]thiazole derivatives .Chemical Reactions Analysis

The benzo[d]thiazole derivatives underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione using two different conditions first the use of solvent and regular catalyst and secondly using solvent-free ionic liquids immobilized multi-component was studied .Aplicaciones Científicas De Investigación

Pharmacological Applications

Compounds with benzothiazole, sulfonyl, and dimethylamino groups have been explored for their pharmacological potential. For instance, thioureido-substituted sulfonamides exhibit potent inhibitory properties against carbonic anhydrase isozymes, relevant to conditions like glaucoma, suggesting the possibility for the subject compound to have similar medical applications due to its structural features (Mincione et al., 2005). Additionally, quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential for the compound to serve as a lead structure in the development of new antimicrobial agents (Desai et al., 2007).

Material Science and Organic Synthesis

In material science, the manipulation of polymer morphology through the use of dimethyl sulfoxide has been demonstrated to significantly improve the performance of polycarbazole-based solar cells (Chu et al., 2011). This suggests that compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride could find applications in the optimization of materials for energy conversion.

In the realm of organic synthesis, research on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides provides a glimpse into the chemical versatility and potential utility of compounds with complex moieties for the development of selective class III electrophysiological agents (Morgan et al., 1990). This underscores the relevance of the compound for further exploration in chemical synthesis and drug development.

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN4O4S2.ClH/c1-16-14-28(15-17(2)33-16)35(31,32)19-10-8-18(9-11-19)23(30)29(13-12-27(3)4)24-26-22-20(25)6-5-7-21(22)34-24;/h5-11,16-17H,12-15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTVDAYQADRICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=CC=C4Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

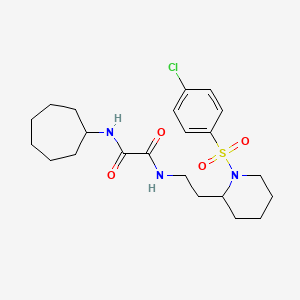

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2537212.png)

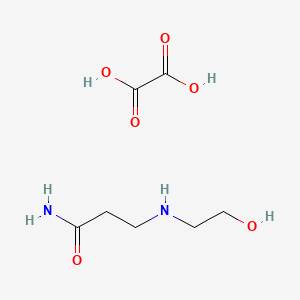

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine](/img/structure/B2537213.png)

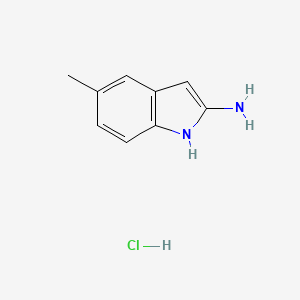

![N~4~-(3-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2537217.png)

![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)

![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)

![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)